molecular formula C23H17N3O3S B2986039 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide CAS No. 895019-04-2

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide

Cat. No. B2986039
CAS RN: 895019-04-2
M. Wt: 415.47
InChI Key: MESGDJFRNGKHLI-CMDGGOBGSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a useful research compound. Its molecular formula is C23H17N3O3S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications

Electrocromic Polymer Development

  • Thiadiazolo[3,4-c]pyridine as an Acceptor : A study by Ming et al. (2015) explored thiadiazolo[3,4-c]pyridine (PT), an analog of benzothiadiazole, for its novel electron-accepting ability in the development of donor-acceptor-type electrochromic polymers. This research highlights the potential of using similar heterocyclic compounds in creating advanced materials for electrochromic applications, suggesting a possible application area for N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide in materials science, especially in the development of novel electrochromic polymers with superior properties such as lower bandgap, favorable redox activity, and stability (Ming et al., 2015).

Advanced Synthesis Methods

  • Efficient Synthesis of Heterocycles : Mohammadpoor-Baltork et al. (2007) reported an efficient method for synthesizing benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines under solvent-free conditions using Bi(III) salts. This demonstrates the compound's relevance in synthetic chemistry, particularly in the development of efficient, cleaner, and more sustainable synthesis methods for heterocyclic compounds, potentially including the synthesis of N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide (Mohammadpoor-Baltork et al., 2007).

Medicinal Chemistry

  • Privileged Scaffold in Medicinal Chemistry : Poupaert et al. (2005) discussed the 2(3H)-benzoxazolone heterocycle and its bioisosteric surrogates as "privileged scaffolds" in medicinal chemistry. These compounds, by mimicking phenol or catechol in a stable template, have found broad therapeutic applications, indicating the potential of structurally related compounds like N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide in drug discovery and development (Poupaert et al., 2005).

properties

IUPAC Name

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c27-22(9-8-16-5-2-1-3-6-16)26(14-17-7-4-10-24-13-17)23-25-18-11-19-20(29-15-28-19)12-21(18)30-23/h1-13H,14-15H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESGDJFRNGKHLI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide

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